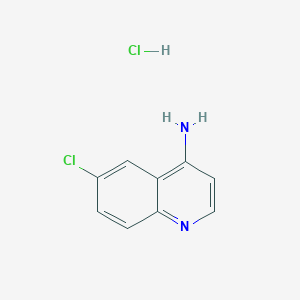

4-Amino-6-chloroquinoline hydrochloride

Übersicht

Beschreibung

4-Amino-6-chloroquinoline hydrochloride is a chemical compound belonging to the class of 4-aminoquinolines. These compounds are known for their diverse pharmacological activities, including antimalarial, anticancer, and antiviral properties . The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-6-chloroquinoline hydrochloride typically involves the chlorination of 4-aminoquinoline. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride or thionyl chloride under controlled conditions to ensure selective chlorination at the 6-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antimalarial Drug Synthesis

4-Amino-6-chloroquinoline hydrochloride serves as a key intermediate in the synthesis of several antimalarial drugs. Its derivatives have been extensively studied for their efficacy against malaria, particularly strains resistant to traditional treatments like chloroquine. For instance, novel derivatives of 4-aminoquinoline have demonstrated significant activity against Plasmodium falciparum and Plasmodium berghei in both in vitro and in vivo settings. Compounds such as TDR 58845 and TDR 58846 showed IC50 values ranging from 5.52 to 89.8 nM against resistant strains, indicating their potential for development as new antimalarial agents .

Antimicrobial Research

Potential as an Antimicrobial Agent

Research indicates that 4-amino-6-chloroquinoline and its analogs exhibit antimicrobial properties, making them valuable in developing treatments for bacterial infections. Studies have highlighted the compound's effectiveness against various bacterial strains, suggesting its incorporation into new antimicrobial formulations .

Diagnostic Applications

Reagents for Diagnostic Tests

The compound is utilized in formulating reagents for diagnostic tests aimed at detecting specific pathogens. Its chemical properties facilitate interactions that can enhance the sensitivity and specificity of diagnostic assays .

Material Science

Development of Specialized Coatings

In material science, 4-amino-6-chloroquinoline is explored for its unique properties that contribute to developing specialized coatings and polymers. These materials are engineered to enhance durability and resistance against environmental factors, showcasing the compound's versatility beyond medicinal applications .

Biochemical Studies

Studying Enzyme Interactions

Researchers leverage 4-amino-6-chloroquinoline in biochemical studies to investigate enzyme interactions and cellular processes. This research contributes to a deeper understanding of various biochemical pathways, which can lead to advancements in drug design and therapeutic strategies .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for antimalarial drugs; effective against resistant malaria strains |

| Antimicrobial Research | Exhibits antimicrobial properties; potential for new bacterial infection treatments |

| Diagnostic Applications | Used in diagnostic reagents for pathogen detection |

| Material Science | Aids in developing durable coatings and polymers |

| Biochemical Studies | Facilitates research on enzyme interactions and cellular processes |

Case Studies

- Antimalarial Efficacy Study : A study evaluated the effectiveness of novel 4-aminoquinoline derivatives against chloroquine-resistant Plasmodium falciparum. The compounds demonstrated promising results, with some achieving IC50 values significantly lower than chloroquine itself .

- Antimicrobial Activity Assessment : In vitro tests were conducted to assess the antimicrobial activity of 4-amino-6-chloroquinoline against various bacterial strains. Results indicated a broad spectrum of activity, highlighting its potential as a new antimicrobial agent .

- Material Durability Testing : Research involved applying 4-amino-6-chloroquinoline-based coatings to materials exposed to harsh environmental conditions. The coatings exhibited enhanced resistance compared to standard materials, showcasing practical applications in industry .

Wirkmechanismus

The mechanism of action of 4-amino-6-chloroquinoline hydrochloride involves its interaction with various molecular targets:

Antimalarial Activity: The compound inhibits heme polymerase in malarial parasites, preventing the detoxification of heme into hemozoin, leading to the accumulation of toxic heme and parasite death.

Anticancer Activity: It interferes with DNA synthesis and repair mechanisms in cancer cells, inducing apoptosis and inhibiting cell proliferation.

Antiviral Activity: The compound disrupts viral replication by inhibiting viral enzymes and interfering with viral entry into host cells.

Vergleich Mit ähnlichen Verbindungen

- Chloroquine

- Amodiaquine

- Hydroxychloroquine

- Piperaquine

- Pyronaridine

These comparisons highlight the unique properties of 4-amino-6-chloroquinoline hydrochloride, making it a valuable compound in various scientific and medical applications.

Biologische Aktivität

4-Amino-6-chloroquinoline hydrochloride is a derivative of the quinoline family, known for its significant biological activities, particularly in the field of antimalarial and anticancer research. This compound, along with its analogs, has been the focus of numerous studies aimed at understanding its efficacy against various strains of Plasmodium and its potential applications in cancer therapy.

Antimalarial Activity

The primary biological activity of 4-aminoquinoline derivatives, including this compound, is their antimalarial effect. These compounds primarily exert their action by interfering with the heme detoxification pathway in Plasmodium species.

The mechanism involves the inhibition of hemozoin formation from toxic free heme (FPIX) within the parasite's food vacuole. The accumulation of toxic FPIX-aminoquinoline adducts leads to parasite death. The presence of a basic amino group is crucial for trapping high concentrations of the drug in the acidic environment of the food vacuole, enhancing its potency against malaria parasites .

Efficacy Against Resistant Strains

Recent studies have highlighted the effectiveness of novel 4-aminoquinoline derivatives against chloroquine-resistant strains of Plasmodium falciparum. For example, compounds such as TDR 58845 and TDR 58846 demonstrated IC50 values ranging from 5.52 to 89.8 nM against resistant clones like W2, showcasing their potential as effective alternatives to traditional antimalarials .

Anticancer Activity

In addition to antimalarial properties, this compound has been investigated for its anticancer activity. Recent research indicates that certain derivatives can selectively inhibit cancer cell growth while sparing non-cancerous cells.

Case Studies and Findings

- Hybrid Compounds : Studies involving hybrid compounds that combine 4-aminoquinoline with other pharmacophores have shown increased cytotoxicity against various cancer cell lines. For instance, compounds linked with isatin exhibited significantly higher growth inhibition on breast cancer cells compared to non-cancerous cells .

- Selectivity : The selectivity of these compounds was evaluated using different breast cancer cell lines (e.g., MDA-MB468, MDA-MB231, MCF7) alongside non-cancerous cell lines (184B5 and MCF10A). The results indicated that certain derivatives preferentially targeted cancer cells, suggesting a promising avenue for developing targeted cancer therapies .

Comparative Activity Table

The following table summarizes the biological activity data for selected derivatives of this compound:

| Compound | Antimalarial Activity (IC50 nM) | Anticancer Activity (IC50 µM) | Notes |

|---|---|---|---|

| TDR 58845 | 5.52 - 89.8 | Not specified | Active against CQ-resistant strains |

| TDR 58846 | 5.52 - 89.8 | Not specified | Cured BALB/c mice infected with P. berghei |

| Hybrid Compound A | Not specified | <10 | Strong activity on breast cancer cells |

| Hybrid Compound B | Not specified | <15 | Selective towards cancer over normal cells |

Eigenschaften

IUPAC Name |

6-chloroquinolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-5H,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHUZEMMPXKBFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921316 | |

| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-29-5 | |

| Record name | 6-Chloroquinolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.